molecular formula C9H8BrF3N2 B11843998 4-(Azetidin-3-yl)-5-bromo-2-(trifluoromethyl)pyridine

4-(Azetidin-3-yl)-5-bromo-2-(trifluoromethyl)pyridine

Cat. No.: B11843998
M. Wt: 281.07 g/mol
InChI Key: FGHFQASQQSGVBS-UHFFFAOYSA-N
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Description

4-(Azetidin-3-yl)-5-bromo-2-(trifluoromethyl)pyridine is a heterocyclic compound that features a pyridine ring substituted with azetidine, bromine, and trifluoromethyl groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-(Azetidin-3-yl)-5-bromo-2-(trifluoromethyl)pyridine typically involves multi-step organic reactions. One common method includes the following steps:

    Formation of the Pyridine Ring: The pyridine ring can be synthesized through various methods, such as the Hantzsch pyridine synthesis.

    Introduction of the Trifluoromethyl Group: This can be achieved through trifluoromethylation reactions, often using reagents like trifluoromethyl iodide or trifluoromethyl sulfonates.

    Azetidine Substitution: The azetidine group can be introduced through nucleophilic substitution reactions, where an azetidine derivative reacts with the pyridine ring.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, high-throughput screening for optimal reaction conditions, and the use of catalysts to increase yield and efficiency.

Chemical Reactions Analysis

Types of Reactions

4-(Azetidin-3-yl)-5-bromo-2-(trifluoromethyl)pyridine can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or chromium trioxide.

    Reduction: Reduction reactions can be performed using reducing agents such as lithium aluminum hydride or sodium borohydride.

    Substitution: The bromine atom can be substituted with other groups through nucleophilic substitution reactions, using reagents like sodium azide or potassium cyanide.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or basic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Sodium azide in dimethylformamide (DMF) at elevated temperatures.

Major Products

    Oxidation: Formation of pyridine N-oxide derivatives.

    Reduction: Formation of reduced pyridine derivatives.

    Substitution: Formation of azido or cyano-substituted pyridine derivatives.

Scientific Research Applications

4-(Azetidin-3-yl)-5-bromo-2-(trifluoromethyl)pyridine has several applications in scientific research:

    Medicinal Chemistry: It is used as a building block for the synthesis of pharmaceutical compounds, particularly those targeting neurological and inflammatory diseases.

    Materials Science: The compound is used in the development of advanced materials, including polymers and coatings with unique properties.

    Biological Studies: It serves as a probe in biochemical assays to study enzyme interactions and receptor binding.

    Industrial Chemistry: The compound is used in the synthesis of agrochemicals and specialty chemicals.

Mechanism of Action

The mechanism of action of 4-(Azetidin-3-yl)-5-bromo-2-(trifluoromethyl)pyridine depends on its specific application. In medicinal chemistry, it may act by binding to specific molecular targets such as enzymes or receptors, thereby modulating their activity. The trifluoromethyl group enhances the compound’s lipophilicity, improving its ability to cross cell membranes and interact with intracellular targets.

Comparison with Similar Compounds

Similar Compounds

  • 2-Fluoro-4-(trifluoromethyl)pyridine
  • 2-(Azetidin-3-yl)-4-(trifluoromethyl)pyridine
  • 4-(Trifluoromethyl)pyridine

Uniqueness

4-(Azetidin-3-yl)-5-bromo-2-(trifluoromethyl)pyridine is unique due to the presence of both the azetidine and bromine substituents on the pyridine ring. This combination of functional groups imparts distinct chemical and physical properties, making it valuable for specific applications in medicinal and materials chemistry.

Properties

Molecular Formula

C9H8BrF3N2

Molecular Weight

281.07 g/mol

IUPAC Name

4-(azetidin-3-yl)-5-bromo-2-(trifluoromethyl)pyridine

InChI

InChI=1S/C9H8BrF3N2/c10-7-4-15-8(9(11,12)13)1-6(7)5-2-14-3-5/h1,4-5,14H,2-3H2

InChI Key

FGHFQASQQSGVBS-UHFFFAOYSA-N

Canonical SMILES

C1C(CN1)C2=CC(=NC=C2Br)C(F)(F)F

Origin of Product

United States

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